19,20-Dihydroxydocosapentaenoate is a polyunsaturated fatty acid metabolite derived from docosahexaenoic acid, which is an omega-3 fatty acid. This compound plays a significant role in various biological processes, including inflammation and cellular signaling. Its concentrations in biological systems can be indicative of metabolic states and potential health risks, particularly in cardiovascular diseases.
This compound belongs to the class of oxylipins, which are bioactive lipids formed from the oxidation of polyunsaturated fatty acids. Oxylipins include a wide range of metabolites such as prostaglandins, leukotrienes, and hydroxyeicosatetraenoic acids. 19,20-Dihydroxydocosapentaenoate is specifically categorized as a dihydroxy fatty acid due to the presence of two hydroxyl groups on its carbon chain.
The synthesis of 19,20-dihydroxydocosapentaenoate can be achieved through various biochemical pathways involving enzymatic reactions. The primary methods include:
The synthesis typically requires precise control over reaction conditions such as temperature, pH, and substrate concentration to ensure high yields of the desired product. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed to monitor the reaction progress and to purify the final product .
The molecular structure of 19,20-dihydroxydocosapentaenoate features a long carbon chain characteristic of fatty acids, with two hydroxyl groups located at the 19th and 20th carbon atoms. This structural configuration is crucial for its biological activity.
19,20-Dihydroxydocosapentaenoate participates in several biochemical reactions:
Quantitative analysis of 19,20-dihydroxydocosapentaenoate often utilizes tandem mass spectrometry for sensitive detection and quantification in biological samples . The analytical methods are designed to optimize the identification of this compound amidst complex biological matrices.
The mechanism by which 19,20-dihydroxydocosapentaenoate exerts its effects involves modulation of signaling pathways related to inflammation and cell proliferation. It has been shown to inhibit growth in certain cancer cell lines by altering lipid metabolism pathways .
Research indicates that this compound may enhance anti-inflammatory responses by increasing the ratio of omega-3 to omega-6 fatty acids in tissues, thereby contributing to atheroprotection and reduced cardiovascular risk .
Relevant data on its stability and reactivity profiles are crucial for understanding its behavior in physiological environments.
19,20-Dihydroxydocosapentaenoate has several important applications in scientific research:
19,20-Dihydroxydocosapentaenoic acid (19,20-DiHDPA) is generated through a two-step enzymatic pathway initiated by cytochrome P450 (CYP450) epoxygenases and completed by soluble epoxide hydrolase (sEH). The primary precursor, docosahexaenoic acid (DHA, C22:6n-3), undergoes epoxidation primarily at the ω-3 double bond by CYP450 enzymes to form 19,20-epoxydocosapentaenoic acid (19,20-EDP). This epoxide intermediate is subsequently hydrolyzed by sEH to yield the vicinal diol 19,20-DiHDPA [3] [5].
Rat CYP isoforms exhibit distinct regioisomer preferences: CYP2C11 and CYP2C23 predominantly generate 19,20-EDP from DHA, while CYP2A1, CYP2C13, and CYP2E1 also contribute to its production, albeit with varying efficiencies [5]. Human orthologs, particularly CYP2C8, CYP2C9, and CYP2J2, demonstrate similar epoxidation activity toward DHA [6] [7]. Following synthesis, 19,20-EDP undergoes rapid hydrolysis by sEH, which is ubiquitously expressed in metabolic tissues (liver, kidney) and the central nervous system [5] [6]. The in vivo half-life of 19,20-EDP is consequently short (<30 minutes), necessitating pharmacological sEH inhibition to elevate endogenous 19,20-EDP levels for functional studies or therapeutic applications [1] [7].
Table 1: Key Enzymes in 19,20-DiHDPA Biosynthesis
Enzyme Class | Isoforms | Reaction | Tissue Localization |
---|---|---|---|
CYP450 Epoxygenases | CYP2C11, CYP2C23 (Rat); CYP2C8, CYP2C9, CYP2J2 (Human) | DHA → 19,20-EDP | Liver, Kidney, Brain, Vascular Endothelium |
Soluble Epoxide Hydrolase (sEH) | EPHX2 (Gene) | 19,20-EDP → 19,20-DiHDPA | Ubiquitous (High in Liver, Kidney, Brain) |
The biological activity of 19,20-DiHDPA and its precursor 19,20-EDP is highly dependent on stereochemistry. Enantioselective synthesis is therefore essential for probing structure-activity relationships and developing therapeutic candidates. In vitro systems utilizing recombinant human CYP450 isoforms (e.g., CYP2C8) combined with purified sEH yield racemic mixtures of 19,20-DiHDPA [5] [9]. To achieve enantiomeric purity, advanced chemoenzymatic approaches employ engineered enzymes or chiral catalysts:
These strategies enable production of milligram quantities of stereochemically pure material for biological testing, revealing that the 19(S),20(R)-DiHDPA enantiomer demonstrates superior anti-inflammatory efficacy in retinal Müller cells compared to other stereoisomers [9].
The biosynthesis of 19,20-DiHDPA is intrinsically linked to cellular availability of its omega-3 precursors, docosahexaenoic acid (DHA) and docosapentaenoic acid (DPA, n-3). Key regulatory mechanisms include:
Notably, esterified DHA in phospholipids serves as a reservoir for 19,20-DiHDPA biosynthesis. Upon inflammatory stimuli, cytosolic phospholipase A₂ (cPLA₂) releases free DHA, making it accessible to CYP450 epoxygenases [10]. This positions 19,20-DiHDPA within a lipid mediator network responsive to both nutritional status and inflammatory cues.
The 19,20-DiHDPA pathway is modulated via genetic and pharmacological targeting of CYP450 and sEH:
Genetic ablation of Ephx2 (sEH gene) in mice elevates epoxy fatty acids (including 19,20-EDP) and reduces inflammatory monocyte recruitment, mirroring effects of 19,20-DiHDPA in resolution studies [2] [6]. These interventions highlight CYP450 and sEH as druggable targets for manipulating 19,20-DiHDPA-related pathways.
Quantifying endogenous 19,20-DiHDPA production requires sensitive mass spectrometry methods accounting for rapid esterification into complex lipids:
Table 2: 19,20-DiHDPA Levels in Biological Compartments
Sample Source | Total 19,20-DiHDPA (Free + Esterified) | Key Modulators | Reference |
---|---|---|---|
Human Plasma | 24.67 ± 8.52 nM (after DHA + sEHi) | DHA Supplementation, sEHi | [7] |
Mouse Brain | 353.4 ± 109.26 pmol/g (tumor tissue) | t-AUCB (sEHi) + 19,20-EDP | [7] |
Adipocyte Secretome | 3.2-fold increase vs. control | Niacin Treatment | [4] |
Rat Striatum | 0.82 ± 0.11 nmol/min/kg synthesis rate | ²H₅-DHA Infusion | [5] |
These data demonstrate that 19,20-DiHDPA is predominantly esterified in phospholipids (>85% in plasma), necessitating hydrolysis for accurate quantification [10]. Its synthesis rate is dynamically regulated by precursor availability and enzymatic activity, positioning it as a quantifiable biomarker of omega-3 metabolic flux.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7